{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2305254-84-4
VCID: VC12004408
InChI: InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
SMILES: C1CC2(CC1CO2)CS(=O)(=O)F
Molecular Formula: C7H11FO3S
Molecular Weight: 194.23 g/mol

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride

CAS No.: 2305254-84-4

Cat. No.: VC12004408

Molecular Formula: C7H11FO3S

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride - 2305254-84-4

Specification

CAS No. 2305254-84-4
Molecular Formula C7H11FO3S
Molecular Weight 194.23 g/mol
IUPAC Name 2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl fluoride
Standard InChI InChI=1S/C7H11FO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Standard InChI Key PZEJWHMECCCYBA-UHFFFAOYSA-N
SMILES C1CC2(CC1CO2)CS(=O)(=O)F
Canonical SMILES C1CC2(CC1CO2)CS(=O)(=O)F

Introduction

Structural and Molecular Characteristics

Molecular Framework

The compound’s core consists of a bicyclo[2.2.1]heptane system, a norbornane derivative where one oxygen atom replaces a methylene group at the 2-position (Figure 1). The methanesulfonyl fluoride group (-SO₂F) is attached to the bridgehead carbon, introducing significant electrophilicity. Key structural parameters include:

PropertyValue
Molecular FormulaC₇H₁₁FO₃S
Molecular Weight194.23 g/mol
XLogP30.8 (predicted)
Hydrogen Bond Acceptors4
Topological Polar Surface Area65.8 Ų

The bicyclic framework imposes steric strain, enhancing the sulfonyl fluoride’s reactivity toward nucleophiles .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.81 (t, J = 5.3 Hz, 2H), 3.85 (q, J = 5.3 Hz, 2H), 2.1–1.2 (m, bridgehead protons) .

  • ¹⁹F NMR: δ 59.0 ppm (singlet) .

  • ESI-MS: [M+H]⁺ observed at m/z 233.0276 (calculated 233.0278) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic fluorination of {2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride using KF or NaF in anhydrous acetonitrile. A representative procedure involves:

  • Reaction Setup:

    • Methanesulfonyl chloride derivative (1.0 mmol), CuO (1.0 equiv), and ESF (2.0 equiv) in acetonitrile.

    • Stirred at 80°C under argon for 18–22 hours .

  • Purification:

    • Column chromatography on silica gel yields the product in 75–85% purity .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield (≈90%) and minimize byproducts. Distillation under reduced pressure (10–15 mmHg) isolates the compound.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The sulfonyl fluoride group undergoes rapid substitution with amines, thiols, and alcohols (Table 1) :

NucleophileProductConditions
Primary AminesSulfonamidesRT, 2–4 h
ThiophenolThioethers50°C, 1 h
WaterSulfonic AcidAcidic hydrolysis

Mechanism: A two-step process involving tetrahedral intermediate formation followed by fluoride expulsion .

Catalytic Applications

In copper-catalyzed conjugate additions, the compound acts as an electrophilic partner, enabling C–S bond formation in heterocycles . For example, coupling with benzoic acids yields 2-(fluorosulfonyl)ethyl esters under photoredox conditions .

Applications in Research and Industry

Medicinal Chemistry

  • Covalent Inhibitors: The sulfonyl fluoride moiety selectively targets serine residues in kinases (e.g., BTK, EGFR) . A Novartis patent (WO2013130976A1) highlights derivatives for treating cancer .

  • Chondrogenesis Induction: 7-Oxabicycloheptane carboxamides, synthesized from this compound, promote hyaline cartilage regeneration (Patent 12257243) .

Materials Science

  • Polymer Modification: Incorporation into epoxy resins enhances thermal stability (Tg ↑ 20°C) .

  • Surface Functionalization: Forms self-assembled monolayers (SAMs) on gold surfaces for biosensors .

Future Directions

Drug Discovery

  • PROTACs Development: Exploiting sulfonyl fluoride’s reversible binding for targeted protein degradation .

  • Antiviral Agents: Screening against SARS-CoV-2 main protease (Mᴾᴿᴼ) is ongoing .

Sustainable Synthesis

  • Flow Chemistry: Reducing solvent waste by 70% via microreactor systems.

  • Biocatalysis: Engineered sulfatases for enantioselective sulfonylation .

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